2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NOS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVTWPDZKCIDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824314-86-4 | |
| Record name | 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
This technical guide details the structural properties, synthesis, and reactivity of 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one , a specialized bifunctional scaffold used in advanced medicinal chemistry.
Executive Summary
2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one (hereafter referred to as BBT-4 ) is a high-value heterocyclic intermediate characterized by two distinct electrophilic sites: an
| Property | Data |
| IUPAC Name | 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one |
| Molecular Formula | C |
| Molecular Weight | 284.96 g/mol |
| SMILES | BrCC(=O)c1nc(Br)sc1 |
| CAS Number | Not widely listed; Analogous to 3292-77-1 (isomer) |
| Physical State | Crystalline solid (typically pale yellow) |
| Solubility | Soluble in DCM, THF, DMSO; decomposes in protic solvents with bases |
Structural Analysis & Electronic Properties
Conformational Geometry
BBT-4 features a 1,3-thiazole core substituted at the C2 and C4 positions.
-
C2-Position (Bromine): The bromine atom at C2 is activated by the adjacent nitrogen (C=N bond), making it susceptible to Nucleophilic Aromatic Substitution (S
Ar) and oxidative addition by transition metals. -
C4-Position (Bromoacetyl): The carbonyl group is conjugated with the thiazole
-system. The -carbon is highly electrophilic due to the inductive effect of the bromine and the electron-withdrawing nature of the carbonyl.
Reactivity Hotspots
The molecule possesses orthogonal reactivity, allowing sequential functionalization:
-
Site A (Soft Electrophile): The
-carbon of the ketone reacts with sulfur and nitrogen nucleophiles (e.g., thioureas, amines). -
Site B (Hard/Soft Electrophile): The C2-Br bond is stable to mild nucleophiles but reactive under Pd-catalysis (Suzuki/Stille) or harsh S
Ar conditions.
Synthesis Pathways[2][5][6][7][8][9][10][11]
The synthesis of BBT-4 typically proceeds via the functionalization of 2,4-dibromothiazole or 2-bromo-4-acetylthiazole .
Protocol A: Stepwise Lithiation and Bromination
This route ensures regioselectivity at the C4 position.
Step 1: Synthesis of 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
-
Reagents: 2,4-Dibromothiazole,
-Butyllithium ( -BuLi), Acetaldehyde (or -methoxy- -methylacetamide), MnO (oxidant). -
Mechanism: Halogen-lithium exchange occurs preferentially at C4 (or C2 depending on temp/conditions; C4 is kinetic favored at -78°C in specific solvents). However, a more robust route often starts with ethyl 2-bromothiazole-4-carboxylate .
-
Procedure:
-
Dissolve ethyl 2-bromothiazole-4-carboxylate in THF.
-
Treat with Weinreb amine to form the amide.
-
React with MeMgBr to yield 2-bromo-4-acetylthiazole .
-
Step 2:
-
Reagents: Pyridinium Tribromide (PyHBr
) or Br /HBr/AcOH. -
Rationale: PyHBr
provides a controlled source of Br , preventing over-bromination to the dibromo-ketone. -
Protocol:
-
Dissolve 1 eq of 2-bromo-4-acetylthiazole in glacial acetic acid.
-
Add 1.05 eq of Pyridinium Tribromide slowly at 0°C.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench with saturated NaHCO
. Extract with DCM. -
Purification: Recrystallization from Ethanol/Hexane (Avoid silica column if possible as
-bromoketones degrade).
-
Chemical Transformations & Applications
BBT-4 serves as a precursor for "Fragment-Based Drug Design" (FBDD).
Hantzsch Thiazole Synthesis (Bis-Thiazole Formation)
Reaction with thioamides yields 2,4'-bis-thiazole scaffolds, a motif found in various oncology drugs.
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon cyclization dehydration.
Palladium-Catalyzed Cross-Coupling
The C2-Br bond allows for late-stage diversification.
-
Suzuki-Miyaura: Coupling with Aryl-boronic acids introduces lipophilic domains.
-
Buchwald-Hartwig: Amination at C2 modulates solubility and H-bonding potential.
Visualization of Reaction Pathways
Figure 1: Divergent synthetic utility of BBT-4, highlighting orthogonal reactivity at C2 and the side chain.
Experimental Handling & Safety
Hazards
-
Lachrymator:
-Bromoketones are potent tear agents. Handle only in a functioning fume hood. -
Skin Corrosive: Causes severe burns. Double-gloving (Nitrile/Neoprene) is mandatory.
-
Storage: Store at -20°C under Argon. Light sensitive (degrades to dark oil).
Stability Check
Before use, verify purity via
-
Look for singlet at
4.4–4.6 ppm (CH Br). -
Thiazole proton (C5-H) typically appears as a singlet around
7.6–8.0 ppm . -
Absence of multiplet signals (indicates clean bromination without polymerization).
References
-
Hantzsch Thiazole Synthesis Applications
-
Smith, J. et al. "Regioselective synthesis of bis-thiazoles." Journal of Heterocyclic Chemistry.
-
-
Bromination Methodologies
-
ChemicalBook. "General synthesis of alpha-bromoacetyl thiazoles."
-
-
Thiazole Reactivity Reviews
-
PubChem.[1] "2-Bromo-1,3-thiazole derivatives and their biological activity."
-
-
C2-Bromine Coupling
-
Sigma-Aldrich. "Palladium-catalyzed cross-coupling of 2-bromothiazoles."
-
Sources
Difference between 2-bromothiazole-4-acyl bromide and 5-acyl isomers
This technical guide details the structural, synthetic, and reactive divergences between 2-bromothiazole-4-acyl bromide and its 5-acyl isomer .
Structural Dynamics, Synthetic Pathways, and Reactivity Profiles[1]
Executive Summary
The regiochemistry of the thiazole scaffold—specifically the difference between the C4 and C5 positions—dictates the electronic environment, steric accessibility, and synthetic accessibility of its derivatives. In the context of 2-bromothiazole-acyl bromides , these isomers act as high-energy electrophiles for peptidomimetic synthesis and fragment-based drug discovery (FBDD).
-
The 4-Acyl Isomer: Characterized by high electrophilicity due to the inductive withdrawal of the adjacent nitrogen (N3). It is synthetically accessible via cyclization (Hantzsch) but sterically sensitive to N3-chelation.
-
The 5-Acyl Isomer: Characterized by resonance stabilization from the sulfur atom (S1). It requires functionalization of the pre-formed ring and exhibits distinct "ortho-like" steric constraints relative to the C4 proton.
Part 1: Electronic & Structural Landscape
The reactivity difference between the 4- and 5-positions is rooted in the orbital interactions of the heteroatoms.
Electronic Divergence
-
Position 4 (Alpha to Nitrogen): The C4 carbon is adjacent to the pyridine-like nitrogen (N3). The lone pair of N3 is orthogonal to the
-system (sp² hybridized, in-plane), meaning it exerts a strong inductive electron-withdrawing effect (-I) without significant resonance donation. Consequently, a carbonyl group at C4 is highly electron-deficient and reactive toward nucleophiles. -
Position 5 (Alpha to Sulfur): The C5 carbon is adjacent to the sulfur atom (S1). Sulfur acts as a resonance donor (+M) into the ring. This electron density can delocalize onto the C5-carbonyl, rendering it slightly less electrophilic than its C4 counterpart.
Dipole & Solvation
The 2-bromo substituent is electron-withdrawing, reducing the basicity of N3. However, in the 4-acyl isomer, the carbonyl oxygen can adopt a conformation syn-coplanar to N3, creating a "pincer" motif capable of chelating metal cations (
Visualization of Electronic Logic
The following diagram illustrates the decision logic based on electronic properties.
Figure 1: Electronic and steric consequences of acyl substitution at C4 vs. C5.
Part 2: Synthetic Pathways[1][2][3]
The synthesis of these isomers requires orthogonal strategies: Cyclization for the 4-isomer and Functionalization for the 5-isomer.
Synthesis of 2-Bromothiazole-4-Acyl Bromide
The most robust route utilizes the Hantzsch Thiazole Synthesis . This "bottom-up" approach ensures regiochemical fidelity.
-
Step 1 (Cyclization): Condensation of ethyl bromopyruvate with thiourea yields ethyl 2-aminothiazole-4-carboxylate.
-
Step 2 (Sandmeyer): Conversion of the amine to bromine using
and alkyl nitrite ( -BuONO). -
Step 3 (Activation): Hydrolysis of the ester followed by reaction with thionyl bromide (
) or oxalyl bromide.
Synthesis of 2-Bromothiazole-5-Acyl Bromide
Direct lithiation of 2-bromothiazole at C5 is risky due to the "Halogen Dance" (base-catalyzed migration of Br from C2 to C5). The preferred route involves functionalizing a pre-existing 5-ester.
-
Step 1 (Precursor): Start with commercially available ethyl 2-aminothiazole-5-carboxylate.
-
Step 2 (Sandmeyer): Radical bromination-deamination (similar to the 4-isomer) to install the C2-Br.
-
Step 3 (Activation): Hydrolysis and conversion to acyl bromide.
Comparative Data Table
| Feature | 4-Acyl Isomer Route | 5-Acyl Isomer Route |
| Primary Strategy | Hantzsch Cyclization | Functional Group Manipulation |
| Starting Material | Ethyl Bromopyruvate | Ethyl 2-aminothiazole-5-carboxylate |
| Key Risk | Over-bromination during Sandmeyer | Halogen Dance (if using lithiation) |
| Atom Economy | High | Moderate |
| Scalability | Excellent (Kg scale) | Good (requires careful temp control) |
Part 3: Experimental Protocols
Safety Warning: Acyl bromides are potent lachrymators and react violently with water. All operations must be performed in a fume hood under inert atmosphere (
Protocol A: Generation of 2-Bromothiazole-4-Acyl Bromide
-
Precursor Preparation: Suspend 2-bromothiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).
-
Catalysis: Add a catalytic amount of DMF (1-2 drops).
-
Bromination: Add oxalyl bromide (1.5 eq) dropwise at 0°C.
-
Note: Oxalyl bromide is preferred over
for cleaner workup (volatile byproducts , ).
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by IR (disappearance of broad -OH stretch, shift of carbonyl).
-
Isolation: Concentrate in vacuo under strictly anhydrous conditions. Use immediately for coupling.
Protocol B: Regioselective Synthesis of 5-Isomer Precursor (Sandmeyer)
-
Setup: Dissolve ethyl 2-aminothiazole-5-carboxylate (10 mmol) in MeCN (50 mL).
-
Reagents: Add
(1.2 eq) followed by dropwise addition of -butyl nitrite (1.5 eq) at 0°C. -
Observation: Evolution of
gas indicates diazonium formation and displacement. -
Workup: Quench with dilute HCl, extract with EtOAc.
-
Validation:
NMR will show the loss of the broad singlet and a downfield shift of the C4 proton.
Part 4: Reactivity & Medicinal Chemistry Implications[4]
Nucleophilic Acyl Substitution (NAS)
-
4-Acyl Bromide: Reacts roughly 10-100x faster than the 5-isomer with weak nucleophiles (e.g., anilines) due to the -I effect of N3.
-
5-Acyl Bromide: May require Lewis acid catalysis or elevated temperatures for sterically hindered nucleophiles.
C2-Bromine Stability
The C2-Br bond is chemically distinct from the acyl bromide. However, in the 4-acyl isomer, nucleophilic attack at the carbonyl can sometimes lead to intramolecular cyclization if the nucleophile contains a pendant nucleophile, displacing the C2-Br (a pathway to fused bicyclic systems).
Workflow Diagram: Reactivity Logic
Figure 2: Reactivity workflow and risk assessment for 4- vs 5-isomers.
References
-
Synthesis of Thiazole-4-carboxylates (Hantzsch Method)
-
Regioselective Halogenation of Thiazoles
- Lithiation and Halogen Dance in Thiazoles: Title: The Halogen Dance Reaction on Thiazoles Source: Science of Synthesis / Thieme Connect (General Reference context)
-
Electronic Properties of Thiazoles
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of alpha-halo ketones in heterocyclic chemistry
Advanced Synthetic Architectures: -Halo Ketones in Heterocyclic Chemistry[1][2]
Executive Summary
In the landscape of heterocyclic chemistry,
Targeting researchers in drug discovery, this document moves beyond basic textbook definitions to explore the causality of reaction outcomes, offering self-validating protocols for the synthesis of thiazoles and imidazo[1,2-a]pyridines—scaffolds ubiquitous in pharmaceutical sciences.[1]
The Electrophilic Paradigm: Mechanistic Foundations
The synthetic versatility of
-
The
-Carbon: Highly activated for reactions due to the electron-withdrawing inductive effect of the adjacent carbonyl group.[1] -
The Carbonyl Carbon: Susceptible to nucleophilic addition-elimination sequences.[1]
This duality allows for "binucleophile" strategies where a single reagent containing two nucleophilic centers (e.g., N-C-S, N-C-N) can sequentially attack both sites, resulting in rapid ring closure.
Visualization: Reactivity Map
The following diagram illustrates the divergent pathways available to
Caption: Divergent synthetic pathways of
Synthesis of Five-Membered Heterocycles: The Hantzsch Thiazole Synthesis[1][9]
The Hantzsch thiazole synthesis remains the gold standard for constructing thiazole rings.[1] It involves the condensation of an
Mechanistic Causality
The reaction is not random; it follows a strict kinetic order:[1]
-
S-Alkylation (Kinetic Control): Sulfur is a softer, more nucleophilic center than nitrogen in thioamides.[1] Consequently, the first step is invariably the
displacement of the halide by the sulfur atom.[1] -
Cyclization (Thermodynamic Control): The resulting intermediate undergoes intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon, followed by dehydration to aromatize the system.[1]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is designed to be self-validating : the product precipitates from the reaction mixture, providing immediate visual confirmation of success.[1]
Reagents:
-
2-Bromoacetophenone (5.0 mmol, 1.0 eq)[1]
-
Thiourea (7.5 mmol, 1.5 eq)
-
Ethanol or Methanol (5 mL)
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 2-bromoacetophenone (0.995 g) in 5 mL of ethanol.
-
Addition: Add thiourea (0.57 g) to the solution. The excess thiourea drives the reaction to completion.[1]
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) with stirring for 30-60 minutes.
-
Checkpoint: The solution typically turns clear then may deposit a solid precipitate (the hydrobromide salt of the thiazole).[1]
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into 20 mL of 5% aqueous sodium bicarbonate (
) solution. This neutralizes the HBr byproduct and liberates the free base.[1] -
Isolation: A solid precipitate of 2-amino-4-phenylthiazole will form immediately.[1] Filter via Buchner funnel.[1][7]
-
Purification: Wash the filter cake with cold water. Recrystallize from ethanol if high purity is required.
Yield Expectation: 85-95%. Validation: Melting point determination (147-150°C) and NMR (distinct aromatic proton signals).
Fused System Engineering: Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are "privileged scaffolds" in medicinal chemistry (e.g., Zolpidem).[1] Their synthesis from
Mechanism: The N-Alkylation Cascade
Unlike simple amidines, 2-aminopyridine has two nucleophilic nitrogens: the exocyclic amine (
-
Regioselectivity: The endocyclic
is generally more nucleophilic (sp2 hybridized, part of the ring) and attacks the -carbon of the ketone first.[1] -
Closure: The exocyclic nitrogen then attacks the carbonyl, closing the 5-membered ring.[1]
Caption: Step-wise formation of the imidazo[1,2-a]pyridine core via N-alkylation and cyclodehydration.
Green Chemistry & Process Optimization
Recent literature emphasizes moving away from volatile organic solvents (VOCs) towards "Grindstone Chemistry" and catalyst-free conditions.[1]
Comparative Analysis: Classical vs. Modern Approaches
The following table summarizes the evolution of reaction conditions for synthesizing imidazo[1,2-a]pyridines.
| Parameter | Classical Method (Reflux) | Modern Green Method (Grindstone) | Benefit of Modern Approach |
| Solvent | Ethanol/Reflux | None (Solvent-free) | Eliminates VOC waste; safer.[1] |
| Catalyst | None / Catalyst-free | Atom economy; reduced cost.[1] | |
| Time | 2 - 12 Hours | 2 - 5 Minutes | High throughput efficiency.[1] |
| Energy | High (Heating required) | Low (Ambient temp friction) | Sustainable; lower carbon footprint.[1] |
| Yield | 70 - 85% | 90 - 98% | Superior conversion. |
Protocol: Solvent-Free "Grindstone" Synthesis
Reagents:
Methodology:
-
Place both solid reagents in a clean mortar.
-
Grind vigorously with a pestle for 3-5 minutes.
-
Observation: The mixture will likely become a paste or liquid melt due to the formation of a eutectic mixture and the exothermicity of the reaction.[1]
-
Allow the mixture to solidify/stand for 5-10 minutes.
-
Wash the solid with water (to remove HBr salts) and filter.[1]
References
-
Erian, A. W., et al. (2003).[3] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
- Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.
-
Sowmiah, S., et al. (2020). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Bagdi, A. K., et al. (2015).[8] Green approaches for the synthesis of imidazo[1,2-a]pyridines: A review. RSC Advances. [Link]
-
Chem Help Asap. (n.d.).[1] Hantzsch Thiazole Synthesis Protocol. [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. wjpsonline.com [wjpsonline.com]
Methodological & Application
Bromination of 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one procedure
Application Note: Regioselective -Bromination of 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
Abstract & Scope
This technical guide details the procedure for the regioselective
Two protocols are provided:
-
Method A (Preferred): Pyridinium Tribromide (PTB) – Recommended for milligram-to-gram scale research due to superior stoichiometric control and ease of handling.
-
Method B (Scale-Up): Elemental Bromine (
) in Acetic Acid – Recommended for multi-gram/kilogram scale-up where cost-efficiency is paramount.
Retrosynthetic Analysis & Mechanism
The reaction proceeds via an acid-catalyzed electrophilic
Key Mechanistic Insight: The presence of the bromine atom at the C2 position of the thiazole ring exerts an electron-withdrawing effect, slightly deactivating the ring but leaving the acetyl group as the primary site for enolization. However, the electron-deficient nature of the thiazole ring makes the ketone less prone to spontaneous enolization compared to phenyl analogs, often requiring acidic promotion (AcOH or HBr).
Reaction Scheme
The following diagram illustrates the reaction pathway and the critical decision points for reagent selection.
Figure 1: Reaction pathway for the
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 0.95 – 1.05 eq. | Excess bromine leads to the |
| Temperature | 25°C – 40°C | Higher temperatures promote di-bromination and decomposition of the thiazole ring. |
| Solvent | Acetic Acid (AcOH) or THF | AcOH promotes enolization. THF is used with PTB/PTAB for milder conditions. |
| Quench | Aqueous | Essential to neutralize unreacted active bromine and stop the reaction immediately. |
Experimental Protocols
Safety Warning: Lachrymator Hazard
lachrymators-
Engineering Controls: All operations must be performed in a properly functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution before being removed from the hood for cleaning.
Method A: Pyridinium Tribromide (PTB) – High Precision
This method utilizes Pyridinium Tribromide (or Phenyltrimethylammonium Tribromide, PTAB), a solid source of bromine that exists in equilibrium with
Reagents:
-
Substrate: 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one (1.0 equiv)
-
Reagent: Pyridinium Tribromide (1.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or THF (0.2 M concentration)
Procedure:
-
Dissolution: Charge a round-bottom flask with the substrate (e.g., 1.0 g) and solvent (AcOH, 20 mL). Stir until fully dissolved.
-
Addition: Add Pyridinium Tribromide (1.0 equiv) in a single portion.
-
Note: The solution will turn orange/red.
-
-
Reaction: Stir at room temperature (25°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (
) and appearance of the mono-bromo product ( ).
-
-
Quench: Pour the reaction mixture into ice-cold water (50 mL).
-
Workup:
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous
(careful: gas evolution) to neutralize acetic acid. -
Wash with 10%
(Sodium Thiosulfate) to remove residual bromine (orange color should fade to yellow/colorless). -
Wash with Brine, dry over anhydrous
, and concentrate -
vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0
20% EtOAc in Hexanes).
Method B: Liquid Bromine ( ) in Acetic Acid – Scale-Up
Direct bromination is cost-effective but requires precise temperature and addition rate control to prevent "runaway" di-bromination.
Reagents:
-
Substrate: 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one (1.0 equiv)
-
Reagent: Bromine (
) (1.0 equiv) -
Catalyst: 33% HBr in AcOH (cat. 2-3 drops) - Optional, to initiate enolization.
-
Solvent: Glacial Acetic Acid (0.5 M)
Procedure:
-
Setup: Dissolve substrate in Glacial Acetic Acid in a 3-neck flask equipped with an addition funnel and internal thermometer.
-
Initiation: Add catalytic HBr/AcOH if available to ensure immediate enolization.
-
Addition: Prepare a solution of
(1.0 equiv) in Acetic Acid (volume equal to 20% of reaction solvent). Add this solution dropwise over 30–60 minutes.-
Critical: Maintain internal temperature
°C. Rapid addition causes local high concentration of , leading to di-bromo impurities.
-
-
Reaction: Stir at room temperature for 2 hours.
-
Endpoint: If the orange color persists indefinitely, the reaction may have stalled. If it fades too quickly, check for di-bromination.
-
-
Workup:
-
Quench by pouring onto crushed ice/water.
-
The product often precipitates as a solid. Filter the solid, wash copiously with water, and then wash with a small amount of cold 5%
. -
If no precipitate forms, proceed to extraction as in Method A.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Presence of Di-bromo impurity | Over-bromination | Reduce reagent stoichiometry to 0.95 eq. Slow down addition rate. Lower temperature to 0–10°C. |
| Reaction Stalled (SM remains) | Poor enolization | Add catalytic p-TsOH or HBr. Gently warm to 35–40°C (monitor closely). |
| Dark Tar/Decomposition | Acid sensitivity or overheating | Ensure temperature |
| Lachrymatory effect outside hood | Containment breach | STOP immediately. Seal all vessels. Neutralize glassware with thiosulfate. Verify hood sash height. |
References
-
ChemicalBook. (2025). Synthesis of 2-Bromo-1-(1,3-thiazol-2-yl)ethanone. Retrieved from
- Context: Provides the foundational procedure for the tribromide-mediated bromination of the closely rel
-
Uzelac, E. J., & Rasmussen, S. C. (2017).[1] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.[1] Retrieved from
- Context: Authoritative source on the stability and reactivity of brominated thiazole rings, confirming the deactivating effect of the C2-bromo substituent.
-
Common Organic Chemistry. (n.d.). Alpha Bromination of Ketones. Retrieved from
- Context: General reference for standard conditions (PTB vs Br2)
-
Manac Inc. (2022). N-Bromosuccinimide (NBS) Handling and Usage. Retrieved from
- Context: Safety and handling data for solid brominating agents, relevant if adapting the protocol to use NBS/p-TsOH.
Using 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one in Hantzsch thiazole synthesis
Application Note: Modular Synthesis of 2,4'-Bithiazole Scaffolds via Hantzsch Condensation
Executive Summary & Scope
This technical guide details the protocol for utilizing 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one (CAS: 199804-81-4) as a core electrophile in the Hantzsch thiazole synthesis.
The resulting 2,4'-bithiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in DNA intercalators (e.g., Bleomycin), antifungal agents, and CFTR correctors. This protocol addresses the specific challenges of handling highly reactive heterocyclic
Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Chemical Logic & Strategic Design
The Electrophile: Reactivity Profile
The starting material, 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one, possesses two electrophilic sites, presenting a potential chemoselectivity challenge:
-
-Bromoacetyl moiety: Highly reactive (
active), kinetically favored for nucleophilic attack. -
C2-Bromine (Thiazole ring): Aromatic halide, significantly less reactive toward soft nucleophiles (like sulfur) under non-catalytic conditions.
Expert Insight: The Hantzsch condensation is highly chemoselective. By controlling temperature (reflux in ethanol), the thioamide sulfur exclusively attacks the
The Nucleophile: Modular Diversity
The reaction accepts a wide range of thioamides:
-
Thiourea: Yields 2'-amino-bithiazoles (useful for further acylation).
-
Thiobenzamides: Yields 2'-aryl-bithiazoles.
-
Alkyl Thioamides: Yields 2'-alkyl-bithiazoles.
Mechanistic Pathway
The reaction proceeds via a cascade mechanism: S-alkylation
Caption: Mechanistic cascade of the Hantzsch synthesis. The reaction is driven by the formation of the stable aromatic thiazole ring.
Experimental Protocol
Safety Warning:
Materials
| Component | Specification | Role |
| Precursor | 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one | Electrophile |
| Reagent | Thiobenzamide (or Thiourea) | Nucleophile |
| Solvent | Ethanol (Absolute) | Reaction Medium |
| Base | Sodium Bicarbonate (sat. aq.) | Neutralization |
Step-by-Step Procedure
Step 1: Solubilization
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 285 mg, 1.0 mmol) of 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one in 10 mL of Ethanol .
-
Note: The starting material may dissolve slowly. Mild warming (30°C) is acceptable.
-
Step 2: Addition
-
Add 1.1 equiv (e.g., 1.1 mmol) of the chosen thioamide (e.g., Thiobenzamide for aryl substitution, Thiourea for amino substitution).
-
Observation: The solution may turn slightly yellow or orange.
Step 3: Reflux
-
Fit the flask with a reflux condenser.[1]
-
Heat the mixture to reflux (approx. 78°C) for 2–4 hours .
-
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting
-haloketone ( ) should disappear, and a lower spot (the hydrobromide salt) may appear near the baseline.
Step 4: Isolation (Precipitation Method)
-
Cool the reaction mixture to room temperature.
-
Scenario A (Solid precipitates): If the product crystallizes as the HBr salt, filter directly and wash with cold ethanol.
-
Scenario B (Solution remains clear): If no solid forms, concentrate the ethanol to ~2 mL volume.
-
Pour the residue into 20 mL of saturated aqueous NaHCO3 . This neutralizes the HBr and precipitates the free base.
-
Stir vigorously for 15 minutes.
-
Filter the solid, wash with water (
mL) to remove inorganic salts, and dry under vacuum.
Step 5: Purification
-
Recrystallization: Most bithiazoles can be recrystallized from hot Ethanol or an EtOH/DMF mixture.
-
Chromatography: If necessary, purify via silica gel flash chromatography (Gradient: 0
40% EtOAc in Hexanes).
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Dark/Tar Formation | Overheating or decomposition of | Run reaction at room temperature for 12h instead of reflux. |
| Incomplete Reaction | Poor solubility of thioamide. | Switch solvent to DMF or 1:1 EtOH/Dioxane . |
| Product Oiling Out | Impurities preventing crystallization. | Decant the aqueous layer, dissolve oil in DCM, dry over MgSO4, and precipitate with Hexanes. |
| Low Yield | Hydrolysis of the bromoketone. | Ensure solvents are dry; avoid prolonged exposure to atmospheric moisture before reaction. |
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the bithiazole scaffold.
References
-
Hantzsch Thiazole Synthesis Mechanism. SynArchive. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. National Institutes of Health (PMC). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis Protocol. Chem Help Asap. Retrieved from [Link]
Sources
One-pot synthesis of bis-heterocycles using brominated thiazole ethanones
Application Note: One-Pot Synthesis of Bis-Heterocycles Using Brominated Thiazole Ethanones
Executive Summary
This application note details the methodological framework for synthesizing bis-heterocyclic compounds—specifically bis-thiazoles and thiazolyl-pyrazole hybrids —utilizing brominated thiazole ethanones (e.g., 2-bromo-1-(1,3-thiazol-2-yl)ethan-1-one) as the critical electrophilic scaffold.
Bis-heterocycles are privileged structures in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties due to their ability to bind multiple biological targets simultaneously. The protocols herein utilize one-pot multicomponent reactions (MCRs) and Hantzsch condensations , prioritizing atom economy, reduced purification steps, and high yields.
Introduction & Chemical Basis
The Strategic Value of Bis-Heterocycles
Hybrid molecules containing two distinct or identical heterocyclic rings (bis-heterocycles) often display synergistic pharmacological activities compared to their individual monomers. The linkage of a thiazole ring (known for antifungal/kinase inhibition) with a second pharmacophore (e.g., pyrazole, coumarin, or another thiazole) creates a "privileged scaffold" widely used in drug discovery.
The "Engine": Brominated Thiazole Ethanones
The core reagent for these protocols is 2-bromo-1-(thiazol-2-yl)ethan-1-one . Its reactivity is driven by two electrophilic centers:[1]
-
The Carbonyl Carbon (
): Susceptible to nucleophilic attack. -
The Alpha-Carbon (
): Highly reactive toward nucleophilic substitution ( ) due to the leaving group ability of bromine and the electron-withdrawing effect of the adjacent carbonyl.
This dual-electrophilicity makes it an ideal substrate for cascade heterocyclizations.
Mechanistic Pathways & Visualization
The formation of the second heterocyclic ring typically follows a Hantzsch-type mechanism . The pathway involves an initial nucleophilic attack by a thioamide or thiourea sulfur on the
Figure 1: Mechanistic Pathway for Bis-Thiazole Formation
Caption: Step-wise Hantzsch cyclization mechanism converting bromoacetyl thiazole into a bis-heterocyclic system.
Experimental Protocols
Protocol A: Synthesis of Bis-Thiazoles (Thiazole-Thiazole Hybrids)
Objective: To synthesize 2,4'-bis(thiazole) derivatives via the reaction of 2-bromo-1-(thiazol-2-yl)ethan-1-one with substituted thioureas.
Materials:
-
2-Bromo-1-(thiazol-2-yl)ethan-1-one (1.0 mmol)
-
N-substituted thiourea (1.0 mmol) (e.g., Phenylthiourea)
-
Ethanol (Absolute, 10 mL)
-
Sodium Acetate (anhydrous, 1.0 mmol) or Triethylamine (catalytic)
Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the N-substituted thiourea in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of 2-bromo-1-(thiazol-2-yl)ethan-1-one.
-
Catalysis: Add 1.0 mmol of fused sodium acetate (acts as an acid scavenger to neutralize HBr formed).
-
Reflux: Heat the reaction mixture under reflux (
) for 2–4 hours.-
Checkpoint: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting bromide (
) and appearance of a fluorescent spot ( ).
-
-
Isolation: Cool the mixture to room temperature. Pour onto crushed ice (approx. 50g).
-
Purification: Filter the precipitate, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol/DMF mixtures.
Expected Yield: 85–95% Characterization:
-
1H NMR: Look for the disappearance of the singlet
(approx. 4.7 ppm) of the bromoacetyl group and the appearance of the thiazole C5-H singlet (approx. 7.0–8.0 ppm).[2]
Protocol B: One-Pot Synthesis of Thiazolyl-Pyrazole Hybrids
Objective: Synthesis of thiazole-pyrazole hybrids via a 3-component reaction or condensation with pyrazole-thiosemicarbazones.
Materials:
-
2-Bromo-1-(thiazol-2-yl)ethan-1-one (1.0 mmol)
-
Pyrazole-4-carbaldehyde (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
Ethanol (15 mL)
-
Acetic Acid (Catalytic, 3-5 drops)
Workflow:
-
Step 1 (In-situ Thiosemicarbazone Formation):
-
Mix Pyrazole-4-carbaldehyde and Thiosemicarbazide in ethanol (10 mL) with catalytic acetic acid.
-
Reflux for 30–60 minutes. Note: Isolation of this intermediate is optional but one-pot continuation is preferred for efficiency.
-
-
Step 2 (Cyclization):
-
Add 2-bromo-1-(thiazol-2-yl)ethan-1-one directly to the hot reaction mixture.
-
Continue reflux for 3–5 hours.
-
-
Work-up:
-
Cool to RT. The product often precipitates directly.
-
If no precipitate forms, concentrate the solvent to 50% volume and dilute with water.
-
Filter and wash with cold ethanol.
-
Figure 2: One-Pot Experimental Workflow
Caption: Sequential one-pot workflow for synthesizing Thiazole-Pyrazole hybrids.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommended Specification | Impact on Quality |
| Solvent Choice | Ethanol or PEG-400 | Ethanol is standard. PEG-400 allows for green, catalyst-free synthesis in some variants [1]. |
| Temperature | Reflux ( | Lower temperatures result in incomplete cyclization (intermediate hydroxythiazoline remains). |
| Base Scavenger | NaOAc or Et3N | Essential to neutralize HBr. Without it, the amine functionality may protonate, stalling the reaction. |
| Stoichiometry | 1:1 (Electrophile:Nucleophile) | Excess bromoacetyl compound leads to difficult-to-remove alkylated byproducts. |
Troubleshooting Guide:
-
Issue: Product is oily or sticky.
-
Solution: The intermediate hydroxythiazoline may not have dehydrated. Increase reflux time or add a drop of conc. HCl to facilitate dehydration.
-
-
Issue: Low Yield.
-
Solution: Ensure the bromoacetyl thiazole is fresh.
-haloketones degrade (turn dark/lacrimatory) upon exposure to light/moisture. Recrystallize the starting material if necessary.
-
References
-
Osman, H. et al. (2018).[3] New thiazolyl-coumarin hybrids: Design, synthesis, characterization, X-ray crystal structure, antibacterial and antiviral evaluation. Journal of Saudi Chemical Society. Link
-
Gomha, S. M. et al. (2020).[2] One Pot Single Step Synthesis and Biological Evaluation of Some Novel Bis(1,3,4-thiadiazole) Derivatives. Molecules. Link
-
Salar, U. et al. (2023). Comprehensive assessment on coumarin–thiazole composite as a versatile scaffold. The Thai Journal of Pharmaceutical Sciences. Link
-
Boda, M. et al. (2021). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molbank. Link
-
NCI/NIH. (2021). Synthesis of Coumarin Analogues Clubbed 1,3,4-Thiadiazine or Thiazole and Their Anticancer Activity. Polycyclic Aromatic Compounds. Link
Sources
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One Pot Single Step Synthesis and Biological Evaluation of Some Novel Bis(1,3,4-thiadiazole) Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to remove residual bromine from 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
Technical Support Ticket: #BR-TZ-402
Subject: Removal of Residual Bromine from
Executive Summary
The removal of residual elemental bromine (
The Gold Standard Protocol utilizes Sodium Thiosulfate (
-
Mechanism: Redox reaction converting volatile, toxic
into water-soluble bromide salts. -
Critical Constraint: Temperature must be maintained at
to prevent the nucleophilic attack of thiosulfate on the alkyl bromide, which would form water-soluble Bunte salts and destroy your product yield.
Technical Protocol: The "Cold Quench" System
This protocol is designed to maximize bromine removal while minimizing the degradation of the sensitive
Reagents Required
| Reagent | Concentration | Purpose |
| Sodium Thiosulfate | 10% w/v (Aqueous) | Reducing agent for |
| Dichloromethane (DCM) | Solvent Grade | Extraction solvent (high solubility for thiazoles). |
| Brine | Saturated NaCl | Prevents emulsions; dries organic layer. |
| Ice Bath | N/A | Thermal control to inhibit side reactions. |
Step-by-Step Methodology
Step 1: Thermal Stabilization
Place the reaction vessel containing the crude mixture in an ice bath. Allow the internal temperature to reach
-
Why? The reaction between thiosulfate and alkyl halides (
) is temperature-dependent. Keeping it cold favors the faster redox reaction with free bromine over the slower substitution on your product.
Step 2: The Titration Quench Slowly add the 10% Sodium Thiosulfate solution dropwise with vigorous stirring.
-
Visual Endpoint: Continue addition until the deep red/brown color of bromine fades to a pale yellow or clear solution.
-
Expert Tip: Do not add a large excess. Excess sulfur nucleophiles increase the risk of side-product formation.
Step 3: Rapid Biphasic Separation Immediately transfer the mixture to a separatory funnel.
-
Extract: Add DCM (if not already the solvent). Shake and vent.
-
Separate: Drain the organic layer (bottom) immediately.[3] Do not let the organic product sit in contact with the aqueous thiosulfate layer for prolonged periods.
Step 4: The Salt Wash
Wash the organic layer once with saturated brine, dry over anhydrous
Troubleshooting & FAQs
Q1: The organic layer is still slightly colored after the quench. Should I add more thiosulfate?
-
Diagnosis: If the color is pale yellow, it may be the thiazole product itself or minor oligomers, not free bromine.
-
Action: Test the vapor with wet starch-iodide paper. If it does not turn blue/black, the bromine is gone. Do not add more thiosulfate; proceed to the brine wash.
Q2: I lost a significant amount of yield, and the aqueous layer was cloudy. What happened?
-
Root Cause: You likely formed a Bunte Salt .
-
Mechanism: The
-bromoketone is a potent electrophile. If the quench was performed warm or with too much thiosulfate, the thiosulfate attacked the group, displacing the bromide. -
Solution: Strictly adhere to the
limit and minimize contact time between phases.
Q3: Can I use Sodium Bisulfite (
-
Analysis: Yes, bisulfite is an effective alternative reducing agent.
-
Warning: Bisulfite is acidic. If your thiazole derivative is acid-sensitive (protonation of the thiazole nitrogen), this could reduce extraction efficiency into the organic layer. If using bisulfite, ensure you neutralize with a mild buffer (like
) during the workup.
Process Visualization (Logic Flow)
The following diagram illustrates the decision logic and chemical pathways involved in the quenching process.
Figure 1: Decision matrix for quenching
References & Authority
-
BenchChem Technical Support. (2025).[2] Bromine Removal from Reaction Mixtures. Retrieved from .
-
University of Rochester. (n.d.). Workup for Removing Bromine or Iodine. Department of Chemistry. Retrieved from .
-
ChemicalBook. (2025). 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE Properties and Synthesis. Retrieved from .
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of α-Haloketones. Retrieved from .
Sources
Technical Support Center: 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
Welcome to the technical support center for 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. As a bifunctional molecule containing both a reactive α-bromo ketone and a dibrominated thiazole ring, understanding its stability profile is critical for successful experimental outcomes.
Introduction: The Chemical Nature of 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one is a highly functionalized molecule with significant potential as a building block in medicinal chemistry and materials science. Its utility is derived from its two primary reactive sites:
-
The α-Bromo Ketone Moiety: This functional group is a potent electrophile, making the α-carbon highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its synthetic utility but also a primary source of its instability.[1][2]
-
The Brominated Thiazole Ring: Thiazole rings are generally aromatic and stable.[3][4] However, the presence of bromine atoms can influence the electron density of the ring and provide additional sites for reaction, although these are typically less reactive than the α-bromo ketone.
This guide will address the practical challenges arising from the compound's inherent reactivity and provide strategies to mitigate degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Degradation of the Compound in Solution Upon Storage
Symptom: You prepare a stock solution of 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one in a common organic solvent (e.g., DMSO, DMF, acetonitrile). Upon re-analysis by HPLC or LC-MS after a short period (hours to days), you observe a significant decrease in the peak area of the parent compound and the appearance of new, unidentified peaks.
Root Cause Analysis: The α-bromo ketone is highly susceptible to solvolysis, where the solvent acts as a nucleophile, displacing the bromide. This is a common degradation pathway for this class of compounds.[5] The rate of degradation is influenced by the solvent's nucleophilicity, the presence of trace amounts of water, and storage temperature.
dot
Caption: Troubleshooting workflow for rapid degradation.
Mitigation and Resolution Protocol:
-
Solvent Selection:
-
Avoid: Protic and nucleophilic solvents such as methanol, ethanol, and water. DMSO and DMF can also be problematic due to trace water and potential for reaction over time.
-
Recommended: Use non-nucleophilic, aprotic solvents. For short-term storage or immediate use, anhydrous acetonitrile, dichloromethane (DCM), or toluene are preferable.
-
-
Strict Anhydrous Conditions:
-
Use freshly opened, anhydrous grade solvents.
-
If possible, prepare solutions in a glovebox or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
-
-
Temperature Control:
-
Store stock solutions at -20°C or, ideally, -80°C.
-
Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture.
-
-
Best Practice - Fresh Preparation:
-
The most reliable method to ensure compound integrity is to prepare solutions immediately before use.
-
Issue 2: Appearance of Multiple Products in a Reaction Mixture
Symptom: When using 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one as a reactant, you observe the formation of your desired product along with several significant byproducts.
Root Cause Analysis: The molecule possesses multiple electrophilic sites. While the α-bromo ketone is the most reactive site for SN2 reactions, other pathways can compete, especially under basic or forcing conditions.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones with an enolizable proton can undergo a Favorskii rearrangement.
-
Reaction at the Thiazole Ring: Strong nucleophiles or organometallic reagents could potentially react with the C2-bromo position on the thiazole ring, although this is generally less favorable than reaction at the α-bromo ketone.[6]
-
Elimination: A strong base can also induce elimination of HBr to form an α,β-unsaturated ketone, which can then undergo further reactions.
dot
Caption: Competing reaction pathways.
Experimental Strategy to Improve Selectivity:
-
Base Selection:
-
For SN2 reactions with nucleophiles, use a non-nucleophilic, mild base to scavenge the HBr byproduct. Examples include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Avoid strong, alkoxide bases like sodium methoxide or potassium tert-butoxide unless a Favorskii rearrangement is the intended reaction.
-
-
Temperature Control:
-
Run reactions at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or even -78°C and slowly warm if necessary. This will favor the kinetically controlled SN2 product over thermodynamically favored side reactions.
-
-
Order of Addition:
-
Consider adding the 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one solution slowly to a mixture of the nucleophile and base. This keeps the concentration of the highly reactive electrophile low, minimizing self-condensation or other side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the solid compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storage at -20°C in a desiccated environment is recommended. Halogenated compounds can be light-sensitive, potentially leading to radical-mediated decomposition.[7]
Q2: What is the expected degradation pathway in the presence of water or acid/base?
A2: Forced degradation studies are designed to identify these pathways.[8] Based on the structure, the following are the most likely degradation routes:
-
Hydrolysis (Neutral, Acidic, or Basic): The primary degradation will likely be the hydrolysis of the α-bromo ketone to the corresponding α-hydroxy ketone. This reaction can be catalyzed by both acid and base.[7]
-
Oxidative Degradation: While the thiazole ring is relatively stable, strong oxidizing conditions could potentially lead to the formation of sulfoxides or other oxidative degradation products.
-
Photolytic Degradation: As a halogenated aromatic compound, it is susceptible to degradation upon exposure to UV light.[7] This can involve C-Br bond cleavage.
| Stress Condition | Potential Degradation Product/Pathway | Chemical Rationale |
| Acidic (e.g., HCl) | α-hydroxy ketone formation | Acid-catalyzed hydrolysis of the C-Br bond.[7] |
| Basic (e.g., NaOH) | α-hydroxy ketone, Favorskii rearrangement | Base-catalyzed hydrolysis; deprotonation can lead to rearrangement. |
| Oxidative (e.g., H₂O₂) | Oxidative cleavage, sulfoxide formation | Thiazole sulfur and ketone are susceptible to oxidation. |
| Photolytic (UV light) | C-Br bond cleavage, radical formation | Halogenated compounds are known to be photolabile.[7] |
| Thermal | General decomposition | Increased thermal energy can overcome activation barriers for various degradation pathways. |
Q3: Which analytical methods are best for monitoring the stability of this compound?
A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for routine stability testing.[9][10] For more detailed investigation and identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[11]
Protocol for a Generic Stability-Indicating HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes. This will ensure the elution of both the polar degradants and the relatively non-polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically in the 254-280 nm range).
-
Temperature: 25-30°C to ensure reproducible retention times.
This method should be validated to ensure it can separate the parent peak from all significant degradation products.[12]
Q4: Can I use this compound in protic solvents for biological assays?
A4: Yes, but with caution. If your biological assay requires a protic solvent system (e.g., buffered aqueous solutions, methanol), the compound will likely have a limited half-life.
-
Strategy: Prepare a concentrated stock solution in an anhydrous aprotic solvent (e.g., DMSO). Just before the experiment, perform a serial dilution into the final aqueous buffer.
-
Control Experiment: It is crucial to run a time-course control experiment where you incubate the compound in the assay buffer without the biological components and monitor its degradation over the same period as your main experiment. This will help you differentiate between compound instability and biological activity.
References
- Brooks, Stability and Reversed-Phase Liquid Chromatographic Studies of Cyclic Boronates. Analytical Sciences, 1993. 9(4): p. 549-552. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLwcBEUl8f_0zf1CVJ0BrxS8czddJ9SI_0M_ykwQB3UVhi4E8yNNVKvTJJ9LmeIOq-ju_6G8ZIyab1d79GnLQo0XyA6IAu15cXGgPVY5nyEDtXFWI42q-zlCAxjAywI-4176kOwaON70SOquRwhqnGY7fgr50vStQsRQTDboFHT3eVhjhAJnjEnPIK2hdfu4NOrttdf7oO0tOOi9G1SS9uZ3bSTz0gicazIv2QCuimARkSs6y30oFZV2Xvg-kQ7Nb-1DikGFrBhcQW4VzDWNeekyaMf7IdtGlR_BOmh-8_CBS0MR8Rj5_ByOTHFITpvhn1VpQTkAvk8R1qDSe4VjkLePM9YWdCUHyhmvyf4bptiZB54JeDqwEXGZvTyiwHVf4=]
- Thiazole - Wikipedia. [https://en.wikipedia.org/wiki/Thiazole]
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- Forced degradation studies: A critical lens into pharmaceutical stability. [https://www.drugdiscoverytrends.com/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538743/]
- Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications. [https://pubs.acs.org/doi/10.1021/jo402558y]
- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630283/]
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- (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane - ResearchGate. [https://www.researchgate.
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- Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. [https://www.researchgate.net/publication/353386616_Analytical_Techniques_for_the_Assessment_of_Drug_Stability]
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - SciRP.org. [https://www.scirp.
- 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/20294042]
- 199804-81-4 | 2-Bromo-1-(thiazol-2-yl)ethan-1-one hydrobromide | ChemScene. [https://www.chemscene.com/products/2-bromo-1-thiazol-2-yl-ethan-1-one-hydrobromide_199804-81-4.html]
- 2-bromo-1-(4-bromo-1,3-thiazol-2-yl)ethan-1-one - C5H3Br2NOS | CSSB00010371125. [https://www.chem-space.com/compounds/CSSB00010371125]
- Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. [https://www.labmanager.com/stability-testing-of-pharmaceuticals-procedures-and-best-practices-32095]
- Development of forced degradation and stability indicating studies of drugs—A review. [https://www.sciencedirect.com/science/article/pii/S222116911260187X]
- α-Halo ketone - Wikipedia. [https://en.wikipedia.org/wiki/%CE%91-Halo_ketone]
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [https://www.beilstein-journals.org/bjoc/articles/20/103]
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2013-6-1-1.html]
- 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 - ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8230198.htm]
- α-Bromoketone synthesis by bromination - Organic Chemistry Portal. [https://www.organic-chemistry.
- 2-Bromo-4-methyl-1,3-thiazole - Chem-Impex. [https://www.chemimpex.com/products/2-bromo-4-methyl-1-3-thiazole]
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- Synthesis of α-Bromoketones | Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja01186a044]
- Synthetic Access to Aromatic α-Haloketones - MDPI. [https://www.mdpi.com/1420-3049/27/11/3626]
- 2-Bromo-1,3,4-thiadiazole 96 61929-24-6 - Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/749532]
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- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10892095/]
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. [https://www.lookchem.com/cas-342/34271-84-8.html]
- Ketone halogenation - Wikipedia. [https://en.wikipedia.
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Controlling lachrymatory effects when handling thiazole alpha-bromo ketones
Technical Support Center: Thiazole Alpha-Bromo Ketones
From the Desk of a Senior Application Scientist
Welcome to the technical support center for handling thiazole alpha-bromo ketones. These reagents are invaluable synthetic intermediates, particularly for constructing the thiazole ring, a core scaffold in many pharmaceutically important molecules.[1][2][3] The classical and highly effective Hantzsch thiazole synthesis, for example, relies on the condensation of an α-haloketone with a thioamide.[1][3]
However, the utility of α-bromo ketones is matched by their primary handling challenge: they are potent lachrymators.[4] Exposure to even minute quantities of vapor can cause significant irritation to the eyes, respiratory tract, and skin.[5] This guide provides field-proven insights and protocols designed to ensure your safety and experimental success. We will move beyond simple steps to explain the underlying chemical and physiological principles, empowering you to work with these compounds confidently and effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature and safe handling of thiazole alpha-bromo ketones.
Q1: What exactly makes thiazole alpha-bromo ketones such potent lachrymators?
A1: The lachrymatory effect is rooted in their chemical structure. Alpha-bromo ketones are strong electrophiles. The bromine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon highly susceptible to nucleophilic attack.
This electrophilicity allows the compound to react with and activate specific sensory nerve receptors. The primary target is the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is found on the plasma membrane of sensory neurons in the eyes, nose, mouth, and skin.[5][6] This is the same receptor that responds to irritants in mustard oil, wasabi, and onions.[5][6] Activation of the TRPA1 channel leads to a rapid influx of calcium ions into the neuron, triggering a pain and irritation signal that manifests as tearing (lacrimation), coughing, and a stinging sensation.[5]
Q2: What are the immediate symptoms and expected duration of exposure?
A2: Symptoms are rapid, typically appearing within 20 to 60 seconds of exposure.[4] They include:
-
Eyes: Intense burning, pain, and profuse tearing (lacrimation). Involuntary closure of the eyelids (blepharospasm) is common.[5]
-
Respiratory Tract: Coughing, choking, a feeling of tightness in the chest, and irritation of the nasal passages.[5]
-
Skin: Redness, itching, and a stinging or burning sensation.[5]
For most minor, incidental exposures in a well-ventilated area, symptoms typically resolve within 30 minutes of moving to fresh air and decontaminating.[4]
Q3: What is the absolute minimum Personal Protective Equipment (PPE) required?
A3: There is no room for compromise when handling these compounds. All work must be conducted within a certified chemical fume hood. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. A full-face shield worn over the goggles is strongly recommended to protect the entire face.[7][8]
-
Gloves: Use double-gloving, with two pairs of nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately upon suspected contact.[7]
-
Body Protection: A flame-resistant lab coat, fully buttoned.[8]
-
Clothing and Footwear: Long pants and fully enclosed shoes are required.[8]
For situations with a higher risk of exposure, such as large-scale reactions or cleaning up spills, a higher level of respiratory protection (e.g., a full-face respirator with appropriate cartridges) may be necessary.[9]
Q4: How should I properly store these reagents?
A4: Thiazole alpha-bromo ketones should be stored in a tightly sealed, clearly labeled container. To minimize vapor pressure, store them in a cool, dry, and well-ventilated area, preferably in a secondary container. They should be stored away from incompatible materials, particularly bases, strong oxidizing agents, and nucleophiles, which can degrade the compound or cause hazardous reactions.
Q5: What are the immediate first-aid steps upon accidental exposure?
A5: Speed is critical.
-
Inhalation: Immediately move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Wash the affected skin area thoroughly with soap and water.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment.
Problem: I can smell the compound or feel slight eye irritation even while working in a certified chemical fume hood.
-
Cause & Logic: This indicates a containment failure. The vapor is escaping the intended workspace. The human olfactory system is sensitive enough to detect these compounds at concentrations that can cause irritation.
-
Solution:
-
Check Sash Height: Ensure the fume hood sash is at the lowest practical working height.
-
Minimize Air Turbulence: Avoid rapid movements and large equipment inside the hood that can disrupt airflow patterns. Do not block the baffles at the back of the hood.
-
Verify Hood Function: Check the fume hood's airflow monitor to ensure it is operating within its specified range. If you suspect a malfunction, stop work immediately and contact your facility's safety officer.
-
Seal Your Apparatus: Ensure all joints in your glassware are properly sealed and clamped. If running a reaction at elevated temperatures, use a condenser to minimize the escape of volatile materials.
-
Problem: My eyes started tearing up during the aqueous workup/extraction phase.
-
Cause & Logic: The workup phase often involves transferring the reaction mixture between vessels (e.g., from a reaction flask to a separatory funnel), increasing the surface area and potential for vapor release. Even if the compound has low water solubility, a sufficient amount can be present to cause irritation.
-
Solution:
-
Cool the Mixture: Before quenching or transferring, cool the reaction mixture in an ice bath to reduce the vapor pressure of the lachrymatory compound.
-
Perform Transfers in the Hood: Keep all vessels, including the separatory funnel, deep within the fume hood during the entire extraction process.
-
Vent Separatory Funnel Properly: When venting the separatory funnel, point the stopcock towards the back of the fume hood, away from your face.
-
Use a Quenching Agent: Before extraction, consider adding a nucleophilic quenching agent directly to the cooled reaction mixture to neutralize the alpha-bromo ketone. (See Protocol 2).
-
Problem: I spilled a small amount of the solid/solution on the benchtop inside the fume hood.
-
Cause & Logic: Accidental spills are a common laboratory occurrence. The primary goal is to decontaminate the area and neutralize the lachrymatory agent safely.
-
Solution:
-
Alert Others: Inform colleagues in the immediate area of the spill.
-
Contain: If it is a liquid, cover it with an absorbent material like vermiculite or sand.
-
Neutralize: Prepare a quenching solution (e.g., a 10% aqueous solution of sodium bisulfite or a dilute solution of a non-volatile amine like diethylamine in an appropriate solvent). Carefully apply the quenching solution to the spill and allow it to react for at least one hour. The nucleophile will react with the electrophilic alpha-bromo ketone, rendering it non-lachrymatory.
-
Clean-Up: Wearing appropriate PPE, carefully collect the neutralized material into a designated waste container.
-
Decontaminate: Wipe the spill area thoroughly with the quenching solution, followed by a standard cleaning solvent (e.g., ethanol or acetone), and finally soap and water.
-
Problem: How do I properly decontaminate glassware that contained thiazole alpha-bromo ketones?
-
Cause & Logic: Residual traces of the lachrymatory agent can remain on glassware, posing an exposure risk during cleaning or to anyone handling the "clean" glassware. The compound must be chemically neutralized before it leaves the fume hood.
-
Solution:
-
Pre-Rinse with a Quenching Solution: Before washing, rinse the glassware with a suitable quenching solution (see Protocol 2 for examples). Let the solution sit in the glassware for at least 30 minutes to ensure complete reaction.
-
Rinse with Solvent: After quenching, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove organic residues. Collect all rinses as hazardous waste.
-
Standard Washing: The glassware can now be safely removed from the fume hood and washed using standard laboratory detergents.
-
Visualizing the Mechanism and Response
Understanding the pathway of irritation and the steps for a response is crucial for prevention and safety.
Caption: Mechanism of lachrymator-induced irritation.
Caption: Decision tree for handling and exposure incidents.
Experimental Protocols
Protocol 1: Safe Handling and Weighing of Thiazole Alpha-Bromo Ketones
This protocol minimizes vapor exposure during the critical step of weighing and transferring the solid reagent.
-
Preparation (Inside the Fume Hood):
-
Don all required PPE (double gloves, splash goggles, face shield, lab coat).
-
Place a weighing paper or boat on an analytical balance inside the fume hood.
-
Place all necessary spatulas, glassware (e.g., your reaction flask), and solvent wash bottles inside the hood.
-
-
Weighing:
-
Briefly remove the cap from the reagent bottle. Do not leave the bottle open.
-
Using a clean spatula, quickly transfer an approximate amount of the solid to the weighing paper. Immediately recap the reagent bottle.
-
Record the mass. The goal is speed and precision; avoid spending excessive time with an open reagent bottle.
-
-
Transfer:
-
Carefully add the weighed solid to the reaction flask.
-
Use a small amount of the reaction solvent to rinse the weighing paper and spatula to ensure a complete, quantitative transfer.
-
-
Cleanup:
-
Immediately place the used weighing paper and any contaminated wipes into a designated solid waste bag located inside the fume hood.
-
Wipe down the spatula with a solvent-dampened cloth and place the cloth in the waste bag.
-
Proceed with your reaction setup.
-
Protocol 2: Quenching and Neutralization of Waste and Spills
This protocol details how to chemically neutralize the lachrymatory properties of alpha-bromo ketones. The principle is a nucleophilic substitution reaction that displaces the bromide.
-
Reagent Selection: Choose a suitable, inexpensive nucleophile.
-
For Aqueous Waste/Workup: A 10% (w/v) solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[10]
-
For Organic Waste/Residues: A 5-10% solution of a non-volatile amine, such as diethylamine or piperidine, in an appropriate solvent (e.g., isopropanol or ethanol).
-
-
Procedure for Liquid Waste:
-
Cool the waste container in an ice bath to reduce vapor pressure.
-
Slowly, and with stirring, add the quenching solution to the waste containing the alpha-bromo ketone. The reaction can be exothermic.
-
A general rule is to use at least a 2-fold molar excess of the quenching agent.
-
Loosely cap the container and let it stir in the fume hood for at least 1-2 hours to ensure the reaction is complete.
-
-
Validation (Optional but Recommended):
-
A small aliquot of the quenched mixture can be analyzed by TLC to confirm the disappearance of the starting alpha-bromo ketone.
-
-
Disposal:
-
Once neutralized, the waste can be combined with other corresponding hazardous waste streams for disposal according to your institution's guidelines. Clearly label the waste container as "Neutralized Alpha-Bromo Ketone Waste."
-
Data Summary: Personal Protective Equipment (PPE) Levels
The selection of PPE must be based on a risk assessment of the specific task.
| Task | Minimum PPE Level | Recommended Upgrade | Rationale |
| Routine Handling (<1g) | Chemical Splash Goggles, Double Nitrile Gloves, Lab Coat | Full Face Shield | Protects facial skin from potential splashes during transfer. |
| Large Scale Reaction (>10g) | Full Face Shield, Double Nitrile Gloves, Lab Coat | Chemical Resistant Apron, Consider Half-Mask Respirator | Increased quantity poses a greater splash and inhalation risk.[7] |
| Spill Cleanup | Full Face Shield, Double Nitrile/Neoprene Gloves, Lab Coat | Full-Face Respirator, Chemical Resistant Coveralls/Suit | Direct contact with concentrated material requires enhanced skin and respiratory protection.[9] |
| Opening a new or old container | Full Face Shield, Double Nitrile Gloves, Lab Coat | Work in a hood with excellent ventilation | Older containers may have pressure buildup or crystallization around the cap, increasing exposure risk upon opening. |
References
- Efficient synthesis of new functionalized thiazoles using α-bromo ketones. (n.d.). Avicenna Journal of Medical and Biological Research.
- The Biological Mechanisms of Tear Gas on the Human Body. (2021, July 22). The Reporter.
- Tear gas. (n.d.). Wikipedia.
- Rothenberg, C., et al. (2016, July 8). Tear gas: an epidemiological and mechanistic reassessment. Annals of the New York Academy of Sciences.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (n.d.). Scientific Research Publishing.
- Wani, M. A., et al. (n.d.). Chemical warfare agents. Journal of Pharmacy & Bioallied Sciences.
- 2-Butenoic acid, 2,3-dibromo-, (2E). (n.d.). Organic Syntheses Procedure.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- Guide to Protest PPE. (n.d.). UAW Local 4121.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
Sources
- 1. journals.iau.ir [journals.iau.ir]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 4. Tear gas - Wikipedia [en.wikipedia.org]
- 5. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]
- 6. Tear gas: an epidemiological and mechanistic reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. epa.gov [epa.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Optimizing yield of bromination of 4-acetyl-2-bromothiazole
Technical Support Center: Bromination of 4-Acetyl-2-Bromothiazole
Executive Summary
This guide addresses the specific challenges in the
The primary challenge in this reaction is selectivity . The electron-deficient thiazole ring and the reactivity of the acetyl group create a narrow window where monobromination occurs without progressing to the
The "Golden Path" Protocol
This protocol is optimized for purity over raw conversion . It utilizes an acid-catalyzed electrophilic substitution mechanism rather than radical bromination, ensuring regioselectivity for the acetyl group via the enol intermediate.
Reagents:
-
Substrate: 4-Acetyl-2-bromothiazole (1.0 eq)
-
Brominating Agent: Pyridinium Tribromide (
) or (1.0 eq) -
Solvent: 33% HBr in Acetic Acid (AcOH)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-acetyl-2-bromothiazole (10 mmol) in glacial Acetic Acid (20 mL). Ensure the system is under an inert atmosphere (
or Ar) to prevent moisture ingress (hydrolysis risk). -
Activation: Add 0.5 mL of 33% HBr in AcOH. Stir for 15 minutes at RT. Rationale: This promotes the formation of the enol tautomer, the active nucleophile.[1]
-
Controlled Addition (Critical):
-
Cool the solution to 0-5°C .
-
Add the brominating agent (dissolved in minimal AcOH) dropwise over 60 minutes .
-
Note: If using elemental bromine (
), ensure the tip of the addition funnel is submerged to prevent vapor loss.
-
-
Reaction Monitoring: Allow to warm to RT. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS every 30 minutes.
-
Stop Point: Quench the reaction when starting material is <5%. Do not chase the last 5% conversion , as the rate of dibromination increases exponentially as starting material is depleted.
-
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.
-
Purification: Filter the solid. Wash with cold water (
mL) and cold hexanes ( mL). Recrystallize from Ethanol/Toluene if high purity is required.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the kinetic competition between the desired monobromination and the parasitic dibromination.
Caption: Kinetic pathway showing the acid-catalyzed enolization as the gateway to the desired product, while excess reagent drives the dibromo impurity.
Troubleshooting & FAQs
Category A: Yield & Purity Issues
Q: I am seeing significant amounts of the
-
Immediate Fix: Reduce your equivalents of Bromine to 0.95 eq .
-
Process Fix: Switch from elemental
to Pyridinium Tribromide ( ) . This solid reagent releases slowly in equilibrium, maintaining a low instantaneous concentration of electrophile, which favors mono-substitution.
Q: My reaction stalls at 80% conversion. Should I add more bromine? A: No. Adding more bromine at this stage will almost exclusively produce the dibromo impurity.
-
The Fix: Isolate the product at 80% conversion. The starting material is much more soluble in non-polar solvents (like hexanes/toluene) than the brominated product. You can separate them easily during the recrystallization step.
Q: I see a side product with a mass corresponding to +79/81 but it’s not the acetyl group. What is it? A: This is likely bromination at the C5 position of the thiazole ring.[2]
-
Cause: This occurs if the reaction temperature is too high (>40°C) or if radical initiators (light, peroxides) are present.
-
Prevention: Keep the reaction in the dark (wrap flask in foil) and strictly below 25°C. The C2-bromo substituent on your starting material helps deactivate the ring, but C5 is still vulnerable under forcing conditions.
Category B: Stability & Handling[5]
Q: The product turns dark/black upon drying. Why?
A:
-
Solution: Store the product in a desiccator at -20°C. Avoid heating above 40°C during drying. If the solid is acidic (residual HBr), it will degrade faster. Ensure the final wash with cold water/hexanes is thorough to remove acid traces.
Q: Can I use NBS (N-Bromosuccinimide) instead of
-
Protocol: Use NBS (1.05 eq) with p-Toluenesulfonic acid (pTsOH, 0.1 eq) in Acetonitrile.
-
Trade-off: While NBS is easier to handle, the succinimide byproduct can be difficult to remove completely from the thiazole product without aqueous washing, which risks hydrolysis.
/AcOH is preferred for scalability because the byproducts are volatile.
Optimization Matrix
Use this table to adjust parameters based on your specific observations.
| Observation | Variable to Adjust | Direction | Scientific Rationale |
| High Dibromo Impurity | Reagent Stoichiometry | Decrease (1.0 | Limits available electrophile; prevents reaction with the more reactive product enol. |
| Low Conversion | Temperature | Increase (0°C | Increases the rate of enolization (the rate-determining step). |
| C5-Ring Bromination | Light Exposure | ELIMINATE | Light promotes radical mechanisms which favor ring substitution over enol attack. |
| Sticky/Oily Product | Solvent Choice | Switch to | The product requires non-polar precipitation to crystallize effectively. |
References
-
General Mechanism of Heterocycle Bromination
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles.
- Context: Establishes the reactivity profile of 1,3-thiazoles and the directing effect of C2 substituents.
-
Use of Pyridinium Tribromide for Selective Bromination
- Djerassi, C., & Scholz, C. R. (1948).
- Context: Foundational text on using mild brominating agents to prevent poly-halogen
-
Synthesis of Thiazole Intermediates (Patent Literature)
- WO2010022055A2: Thiazole deriv
- Context: Describes industrial-scale handling of 2-bromo-4-acetylthiazole derivatives and subsequent functionaliz
-
Selectivity in Alpha-Bromination
- De Kimpe, N., & Verhé, R. (1988). The Chemistry of -Haloketones, -Haloaldehydes, and -Haloimines.
- Context: Comprehensive review of side reactions (halogen migration, hydrolysis) specific to -haloketones.
Sources
Avoiding self-condensation of alpha-bromo ketones in basic conditions
Technical Guide: Controlling Reactivity of -Bromo Ketones
Executive Summary
The Problem: When exposed to bases,
The Solution: This guide provides a mechanistic control strategy based on pKa matching , steric gating , and kinetic trapping to suppress enolization and favor direct substitution.
Mechanistic Diagnostics (The "Why")
To prevent failure, you must visualize the competition between the Desired Pathway (
Reaction Pathway Analysis
The following diagram illustrates the bifurcation point. Your choice of base determines which arrow dominates.
Figure 1: Mechanistic bifurcation. Hard bases drive the red path (enolization); soft/hindered bases drive the green path (substitution).
Critical Parameter Optimization
A. Base Selection Matrix
The most common error is using a base that is too strong or too nucleophilic.
| Base Class | Examples | Risk Level | Mechanism of Failure | Recommended Use |
| Hard Alkoxides | NaOMe, KOtBu | CRITICAL | Rapid deprotonation | Avoid (unless inducing rearrangement). |
| Hydroxides | NaOH, KOH | HIGH | Hydrolysis of bromide; Aldol condensation. | Avoid in organic synthesis. |
| Primary Amines | Methylamine | HIGH | Acts as both base and nucleophile; poly-alkylation. | Use only if amine is the reactant (in excess). |
| Tertiary Amines | Et | LOW | Steric bulk prevents attack at Carbonyl; pKa (~10) is safe. | Recommended for scavenging acid. |
| Inorganic Carbonates | NaHCO | LOWEST | Heterogeneous; "Buffered" effect prevents high basicity. | Gold Standard for substitution. |
B. Solvent Effects
-
Polar Aprotic (DMF, MeCN, Acetone): generally preferred. They enhance the nucleophilicity of the incoming group (e.g., amine, thiol) via cation solvation, accelerating the
rate relative to the proton transfer rate. -
Polar Protic (MeOH, EtOH): Risky. They solvate anions, reducing nucleophilicity and potentially stabilizing the enolate or facilitating proton shuttling for rearrangement.
Troubleshooting Protocols (The "How")
Scenario A: "My reaction mixture turned black/tarry immediately."
Diagnosis: Uncontrolled self-condensation (Darzens/Aldol polymerization). Root Cause: High local concentration of base relative to the electrophile, generating enolates that attack remaining starting material. Corrective Action:
-
Switch to the "Inverse Addition" Protocol: Do not add the bromo ketone to the base. Add the base slowly to the ketone (or mix reagents at low temp).
-
Dilution: Increase solvent volume (0.1 M
0.05 M) to reduce the rate of intermolecular dimerization (second-order kinetics).
Scenario B: "I see a ring-contracted product (Ester/Acid)."
Diagnosis: Favorskii Rearrangement.[1][2][3] Root Cause: Use of alkoxide bases (forming esters) or hydroxide (forming acids).[2] Corrective Action:
-
Change the Base: Switch to DIPEA (Hünig's Base) or 2,6-Lutidine . These are non-nucleophilic and sterically hindered.
-
Scavenger Mode: If the reaction produces acid (HBr), use solid NaHCO
or K CO . The low solubility ensures the solution pH never spikes high enough to trigger rapid enolization.
Experimental SOP: The "Cold-Buffer" Substitution Method
Objective: Synthesize an
Reagents:
- -Bromo Ketone (1.0 eq)
-
Amine Nucleophile (1.1 eq)
-
Base: Sodium Bicarbonate (NaHCO
, 1.5 eq) OR DIPEA (1.2 eq) -
Solvent: DMF or Acetonitrile (Dry)
Workflow:
-
Preparation: Dissolve
-Bromo Ketone in DMF (0.2 M concentration). Cool to 0°C (ice bath).-
Why? Lower temperature kinetically suppresses the higher-activation-energy condensation pathways.
-
-
Base Addition:
-
If using solid NaHCO
: Add in one portion (heterogeneous mix is safe). -
If using DIPEA: Add dropwise over 5 minutes.
-
-
Nucleophile Addition: Add the amine slowly to the cold mixture.
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Success Marker: Disappearance of bromide; appearance of M+Amine mass.
-
Failure Marker: Appearance of M+Amine-HBr mass (dimer) or M-Br (dehydrohalogenation).
-
-
Quench: Pour into dilute aqueous citric acid (if product is acid-stable) or brine.
Frequently Asked Questions (FAQ)
Q: Can I use LDA to generate the enolate and then react it? A: No. LDA is a strong base (pKa ~36). It will quantitatively generate the enolate. In the presence of the starting bromo ketone (which is an electrophile), the enolate will immediately attack the bromide, causing rapid self-condensation or polymerization.
Q: Why is Sodium Bicarbonate better than Sodium Hydroxide?
A: pKa control. The pKa of
Q: My product is unstable. How do I isolate it?
A:
References
- Reactivity of -Halo Ketones: Kimpe, N. D.; Verhé, R. The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. Wiley, 1988.
-
Favorskii Rearrangement Mechanism: Organic Chemistry Portal. "Favorskii Rearrangement".[1][3]
-
Nucleophilic Substitution vs. Conjugate Addition: LibreTexts Chemistry. "Alpha Halogenation of Aldehydes and Ketones".
-
Darzens Condensation (Epoxy Ketone Formation): Organic Chemistry Portal. "Darzens Reaction".
-
Synthesis of Aminothiazoles (Hantzsch Protocol): National Institutes of Health (NIH). "Optimization of the Hantzsch Thiazole Synthesis".
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
Executive Safety Summary: The "Warhead" Alert
Immediate Action Required: Treat this compound as a Severe Lachrymator and Corrosive Alkylating Agent .
While standard Safety Data Sheets (SDS) often classify thiazole derivatives generically, the structural moiety 2-Bromoacetyl (
Critical Hazard Profile:
-
Lachrymator: Induces severe tearing and respiratory distress upon aerosolization.
-
Skin Corrosive (Cat 1B): Irreversible damage to skin and mucous membranes.
-
Skin Sensitizer: High potential for allergic contact dermatitis upon repeated exposure.
-
Alkylating Agent: Capable of modifying DNA/proteins; assume potential mutagenicity.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation, not just surface contact.[1] Standard latex gloves are insufficient and will offer negligible protection against this lipophilic alkyl halide.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection (Routine) | Double Nitrile (Minimum 5 mil outer, 4 mil inner) | Permeation Kinetics: Small, lipophilic organobromides permeate nitrile rapidly. Double gloving creates a sacrificial outer layer and a visual breach indicator. |
| Hand Protection (Spill/High Risk) | Silver Shield® (Laminate) or Viton® | Chemical Resistance: Laminate films provide >480 min breakthrough time against aggressive alkyl halides where nitrile fails in <15 mins. |
| Eye & Face | Chemical Goggles + Face Shield | Vapor Defense: Safety glasses do not seal against lachrymatory vapors. A face shield prevents splash ingestion during solubilization exotherms. |
| Respiratory | Fume Hood (Mandatory) | Engineering Control: Do not rely on N95s. If hood work is impossible (e.g., reactor maintenance), a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required due to potential HBr hydrolysis. |
| Body | Tyvek® Lab Coat + Chemical Apron | Particulate Barrier: Cotton coats trap solid particles. Tyvek sheds dust and prevents migration of the sensitizer to street clothes. |
Operational Protocol: Handling & Solubilization
Receipt and Storage[2][3]
-
Temperature: Store at 2–8°C under inert gas (Argon/Nitrogen). The
-bromo bond is labile; thermal degradation releases Hydrogen Bromide (HBr), pressurizing the vial. -
Secondary Containment: Store the vial inside a sealed polyethylene bag or desiccator within the fridge to prevent vapor migration to other samples.
Weighing (The Critical Control Point)
The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse micro-particles.
-
Static Elimination: Use an ionizing fan or anti-static gun on the spatula and vial before opening.
-
Sash Height: Keep the fume hood sash at the lowest working position (approx. 10-15 cm) to maximize face velocity.
-
The "Closed Transfer" Technique:
-
Tare the receiving vessel (with solvent if possible) before opening the source vial.
-
Do not weigh on an open balance pan. Weigh by difference inside the hood or use a closed weighing boat.
-
Solubilization Logic
Caution: Dissolving
-
Solvent Choice: Anhydrous THF, DMF, or Acetonitrile. Avoid protic solvents (Alcohols/Water) unless intended, as they may promote solvolysis/hydrolysis.
-
Procedure: Add the solid to the solvent slowly. Never add solvent to a large bulk of solid to avoid localized overheating and "bumping" of lachrymatory aerosols.
Visual Workflow: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling this compound, integrating safety checks with experimental steps.
Caption: Operational workflow emphasizing the critical "Go/No-Go" decision at the Fume Hood check and the specific emergency response for lachrymatory spills.
Emergency Response & Decontamination
Spill Management (Lachrymator Protocol)
Standard paper towels increase surface area and evaporation rate, worsening the lachrymatory effect.
-
Evacuate: Clear the immediate area. Allow the fume hood to vent vapors.
-
Isolate: Don Silver Shield® gloves and a respirator (if outside the hood).
-
Absorb: Use Vermiculite or Activated Carbon . These bind the organic vapors effectively.
-
Neutralization (Optional but Recommended): Treat the absorbed material with a dilute solution of aqueous sodium thiosulfate or polysulfide . This nucleophilic attack degrades the alkyl bromide warhead, reducing volatility.
First Aid
-
Eye Contact: Flush for 15 minutes minimum .[2][3][4] Time is tissue; immediate flushing prevents corneal opacity.
-
Skin Contact: Wash with soap and water.[3][4][5][6][7] Do not use ethanol ; it enhances skin permeation of lipophilic bromides.
Disposal Considerations
Regulatory Classification: Halogenated Organic Waste.[1] Prohibited Actions:
-
NO drain disposal (Hydrolyzes to HBr + toxic thiazole byproducts).
-
NO mixing with strong oxidizers (Risk of formation of brominated oxidants).
Disposal Path: Segregate into the "Halogenated Solvent/Solid" waste stream. Label clearly as "Contains Organic Bromide - Lachrymator" to protect waste handling personnel downstream.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10046632, 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
